molecular formula C7H9N3O2S B12908638 S-Pyrimidin-2-yl-L-cysteine CAS No. 35608-73-2

S-Pyrimidin-2-yl-L-cysteine

Cat. No.: B12908638
CAS No.: 35608-73-2
M. Wt: 199.23 g/mol
InChI Key: CEGLUDZUJKVCPS-YFKPBYRVSA-N
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Description

®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring attached to a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine-2-thiol and ®-2-amino-3-chloropropanoic acid.

    Thioether Formation: The key step involves the nucleophilic substitution reaction where pyrimidine-2-thiol reacts with ®-2-amino-3-chloropropanoic acid under basic conditions to form the thioether linkage.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions to modify the pyrimidine ring or the thioether linkage.

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A simpler analog with similar biological activities.

    2-Amino-3-(pyridin-2-ylthio)propanoic acid: A structurally related compound with a pyridine ring instead of a pyrimidine ring.

    2-Amino-3-(thiazol-2-ylthio)propanoic acid: Another analog with a thiazole ring.

Uniqueness

®-2-Amino-3-(pyrimidin-2-ylthio)propanoic acid is unique due to its chiral center and the presence of a pyrimidine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

35608-73-2

Molecular Formula

C7H9N3O2S

Molecular Weight

199.23 g/mol

IUPAC Name

(2R)-2-amino-3-pyrimidin-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C7H9N3O2S/c8-5(6(11)12)4-13-7-9-2-1-3-10-7/h1-3,5H,4,8H2,(H,11,12)/t5-/m0/s1

InChI Key

CEGLUDZUJKVCPS-YFKPBYRVSA-N

Isomeric SMILES

C1=CN=C(N=C1)SC[C@@H](C(=O)O)N

Canonical SMILES

C1=CN=C(N=C1)SCC(C(=O)O)N

Origin of Product

United States

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